6-Methylnaphthalene-1-carboxylic acid

Description

Systematic Nomenclature and Structural Identification

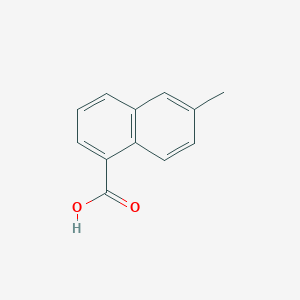

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted naphthalene derivatives. The compound is officially designated as this compound, indicating the presence of a methyl group at the 6-position and a carboxylic acid functional group at the 1-position of the naphthalene ring system. Alternative nomenclature includes 6-methyl-1-naphthoic acid and 1-naphthalenecarboxylic acid, 6-methyl-, reflecting different naming conventions while maintaining chemical accuracy. The compound's Chemical Abstracts Service registry number 6315-19-1 provides unambiguous identification in chemical databases and literature.

The molecular structure of this compound can be represented by the molecular formula C₁₂H₁₀O₂, corresponding to a molecular weight of 186.21 atomic mass units. The compound's structural complexity arises from the bicyclic naphthalene framework, which consists of two fused benzene rings, with specific substitutions that define its chemical identity. The methyl group occupies the 6-position, placing it on the same ring as the carboxylic acid group but separated by one carbon atom, creating a meta relationship within the substituted ring. This substitution pattern influences both the compound's physical properties and its chemical reactivity profile.

The structural elucidation of this compound has been facilitated by various spectroscopic techniques and crystallographic studies. The compound's SMILES notation, represented as CC1=C/C2=CC=CC(C(=O)O)=C2/C=C\1, provides a standardized method for describing its molecular structure in computer-readable format. This notation clearly delineates the connectivity pattern and stereochemical arrangements within the molecule. The compound's MDL number MFCD00092712 serves as an additional identifier in chemical databases, ensuring consistency across different information systems.

Physical property predictions indicate that this compound exhibits typical characteristics of substituted aromatic carboxylic acids. The predicted density of 1.222 grams per cubic centimeter reflects the compound's aromatic nature and the presence of the carboxylic acid functional group. The melting point range of 176.5-177°C demonstrates the compound's solid-state stability and suggests significant intermolecular interactions, likely involving hydrogen bonding between carboxylic acid groups. The predicted pKa value of 3.63 indicates that the compound behaves as a moderately strong organic acid, consistent with the electron-withdrawing effects of the naphthalene ring system on the carboxylic acid functionality.

Historical Context in Organic Chemistry Research

The historical development of this compound research can be traced through several decades of organic chemistry advancement, beginning with early investigations into naphthalene derivatives and their synthetic applications. Initial research into naphthoic acids was driven by the need to understand the fundamental reactivity patterns of polycyclic aromatic systems and to develop efficient synthetic methodologies for accessing these important compounds. The parent compound, 1-naphthoic acid, has been known since the early development of organic chemistry, with synthetic methods including carboxylation of Grignard reagents generated from 1-bromonaphthalene. These early synthetic approaches laid the foundation for understanding the preparation and properties of substituted naphthoic acid derivatives.

The specific investigation of methylated naphthoic acids gained momentum with the recognition of their importance as metabolic intermediates and synthetic building blocks. Research conducted in the latter half of the twentieth century revealed that methylated naphthalene compounds undergo complex metabolic transformations involving both methyl group oxidation and ring hydroxylation pathways. Studies using Sphingomonas paucimobilis strain 2322 demonstrated that methyl-substituted naphthalenes could be metabolized through multiple pathways, with 6-methylnaphthalene derivatives being converted to corresponding carboxylic acids through initial methyl group hydroxylation followed by oxidation. These investigations provided crucial insights into the environmental fate and biological transformation of aromatic compounds.

Advanced synthetic methodologies for naphthalene carboxylic acid derivatives emerged from pharmaceutical industry needs, particularly in the development of compounds with specific biological activities. Patent literature from the 1980s describes sophisticated approaches to methoxy-substituted naphthoic acids, demonstrating the evolution of synthetic strategies to achieve regioselective transformations. These methods involved careful optimization of reaction conditions, including solvent selection, temperature control, and reagent stoichiometry, to maximize yields and minimize side product formation. The development of these methodologies represented significant advances in synthetic organic chemistry and provided practical routes to previously difficult-to-access compounds.

Contemporary research has expanded to encompass the use of this compound and related compounds as intermediates in pharmaceutical synthesis and as model compounds for studying aromatic chemistry principles. Recent investigations have focused on optimizing synthetic routes to these compounds and understanding their role in complex metabolic networks. The compound has also found applications in the synthesis of more complex polycyclic structures, serving as a building block for advanced materials and biologically active molecules. Modern analytical techniques have enabled detailed characterization of these compounds and their transformation products, contributing to a comprehensive understanding of their chemical behavior.

The historical trajectory of this compound research reflects broader trends in organic chemistry, including the progression from basic synthetic methodology development to sophisticated applications in pharmaceutical and materials chemistry. Early work focused on establishing fundamental synthetic routes and understanding basic reactivity patterns, while more recent research has emphasized practical applications and mechanistic understanding of complex transformation pathways. This evolution demonstrates the compound's enduring importance in organic chemistry research and its continued relevance for advancing our understanding of aromatic compound chemistry.

Properties

IUPAC Name |

6-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEFVJGDGBHWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281198 | |

| Record name | 6-methylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-19-1 | |

| Record name | 6315-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of 6-Hydroxy-1-naphthalenecarboxylic Acid

One of the primary routes to 6-methylnaphthalene-1-carboxylic acid involves the methylation of 6-hydroxy-1-naphthalenecarboxylic acid. This method is well-documented in patent literature and involves the use of alkali metal carbonates and hydroxides as bases, and dimethyl sulfate as the methylating agent.

| Reagent/Condition | Quantity/Ratio | Temperature (°C) | Time (h) | Observations |

|---|---|---|---|---|

| 6-Hydroxy-1-naphthalenecarboxylic acid | 31.7 g (0.17 mole) | 75-80 | - | Dissolved in butyl acetate |

| Potassium carbonate (powdered) | 24.5 g (0.175 mole) | Added at 75-80 | - | Added all at once |

| Dimethyl sulfate | 25.0-25.4 g (0.20 mole) | Added dropwise at 85-90 | 1-2 | Dropwise addition, stirring at 85-90°C |

| Additional potassium carbonate | 24.5 g (0.175 mole) | 85-90 | 1-2 | Added after initial methylation |

| Potassium hydroxide (aqueous) | 1.1-9.4 g (0.02-0.15 mole) | 45-65 | 0.1-0.5 | Added dropwise to promote reaction completion |

- The reaction mixture is typically heated to 85-90 °C with stirring for 1-2 hours after addition of dimethyl sulfate.

- Thin-layer chromatography (TLC) indicates the conversion of starting material to methylated product and intermediate methyl 6-hydroxy-1-naphthalenecarboxylate.

- Excess base (potassium carbonate and hydroxide) and dimethyl sulfate are used to drive the reaction to completion.

- After reaction, the mixture is cooled, solids are filtered, and the product is isolated with high purity.

This method effectively converts the hydroxy group to a methoxy group, yielding methyl 6-methoxy-1-naphthalene carboxylate, which can be further processed to this compound if required.

Alkali Fusion and Oxidation from Sulfonic Acid Precursors

Another synthetic approach involves the transformation of sulfonated naphthalene derivatives into the target carboxylic acid via alkali fusion and oxidation steps.

- Starting from 1-aminonaphthalene-6-sulphonic acid (also known as 1,6-Cleve’s acid), the compound undergoes diazotization and conversion to 1-cyanonaphthalene-6-sulphonic acid.

- Subsequent oxidation of 1-aminomethyl-naphthalene-6-sulfonic acid with sodium dichromate in alkaline medium at elevated temperatures (around 240 °C in an autoclave for 15 hours) produces 1-carboxynaphthalene-6-sulphonic acid.

- Acidification and crystallization yield the pure 1-carboxynaphthalene-6-sulphonic acid.

- Finally, alkali fusion of this intermediate converts it into 6-hydroxynaphthalene-1-carboxylic acid, which can be methylated further if needed.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization and cyanation | 1-aminonaphthalene-6-sulphonic acid + diazotizing agents | Reflux, 1 h | 1 | - | Formation of 1-cyanonaphthalene sulfonic acid |

| Oxidation | Sodium dichromate, NaOH, water | 240 (autoclave) | 15 | 80-95 | Produces 1-carboxynaphthalene-6-sulphonic acid |

| Alkali fusion | Strong alkali (e.g., NaOH or KOH) | Elevated temp. | - | - | Converts sulfonic acid to hydroxynaphthalene carboxylic acid |

This multi-step process is industrially relevant for producing hydroxylated naphthalene carboxylic acids, which serve as precursors to methylated derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Methylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 6-methylnaphthalene-1,4-dicarboxylic acid using strong oxidizing agents.

Reduction: Reduction of the carboxylic acid group can yield 6-methylnaphthalene-1-methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and catalytic oxidation using cobalt or manganese salts.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

Oxidation: 6-Methylnaphthalene-1,4-dicarboxylic acid.

Reduction: 6-Methylnaphthalene-1-methanol.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Research indicates that 6-methylnaphthalene-1-carboxylic acid exhibits several biological activities. Notably, studies have shown that it can be metabolized by specific bacteria, such as Sphingomonas paucimobilis, which utilize it as a carbon source. The metabolism involves hydroxylation and subsequent carboxylation reactions, leading to various metabolites that could have ecological implications .

Table 1: Biological Metabolites from this compound

| Metabolite | Formation Pathway | Biological Significance |

|---|---|---|

| 2-Methylsalicylic acid | Hydroxylation followed by oxidation | Potential plant growth regulator |

| 2,6-Naphthalene dicarboxylic acid | Further oxidation of intermediates | Possible role in biodegradation |

| 5-Methylsalicylic acid | Methyl group oxidation | Ecological interactions |

Industrial Applications

The compound's derivatives are also relevant in the production of polymers and other materials. For instance, the synthesis of polyesters from naphthalene dicarboxylic acids has garnered attention due to their favorable properties for creating films, fibers, and other shaped articles. The high purity and selectivity achieved through advanced oxidation processes make these compounds suitable for high-performance applications .

Case Studies

Several case studies highlight the practical applications of this compound:

- Polyester Production : A study demonstrated that using high-purity naphthalene dicarboxylic acids resulted in improved mechanical properties of polyester fibers. The research emphasized the importance of the synthesis method on the final product's characteristics.

- Bioremediation : Research involving Sphingomonas species showed effective degradation pathways for methyl-substituted naphthalenes, including this compound. This suggests potential applications in bioremediation strategies for contaminated environments.

- Pharmaceutical Development : Investigations into the biological activities of derivatives have indicated potential uses in drug development, particularly in creating compounds with anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-methylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes involved in the metabolism of aromatic compounds.

Receptor Binding: It may bind to specific receptors in biological systems, influencing cellular signaling pathways.

Chemical Reactivity: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, forming amides, esters, and other derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are structurally analogous to 6-methylnaphthalene-1-carboxylic acid, differing in substituents or ring saturation. Their properties and applications are compared below.

Structural and Physicochemical Comparisons

Methyl Group (this compound)

- Electron-Donating Effect : The methyl group slightly activates the naphthalene ring toward electrophilic substitution but is less polar than substituents like -OH or -Cl.

- Applications : Ideal for synthesizing hydrophobic intermediates in drug development .

Chloro Group (8-Chloronaphthalene-1-carboxylic Acid)

- Electron-Withdrawing Effect : The -Cl group increases the acidity of the carboxylic acid (pKa ~2–3) compared to the methyl analog (pKa ~3–4). This enhances reactivity in nucleophilic acyl substitution reactions.

- Applications : Useful in agrochemicals and bioactive molecules requiring halogenated motifs .

Ethoxy Group (6-Ethoxynaphthalene-1-carboxylic Acid)

- Polarity and Steric Effects : The ethoxy group improves solubility in alcohols and ethers due to its oxygen atom. However, its bulkiness may hinder reactions at the 1-carboxylic acid site.

- Applications: Potential use in polymer coatings or surfactants .

Hydrogenated Ring (5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid)

Research Findings and Industrial Relevance

- Drug Development: The methyl derivative is a key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs), leveraging its balanced hydrophobicity .

- Material Science: Ethoxy and chloro variants are being tested as monomers in liquid crystal polymers due to their planar structures and substituent-directed alignment .

- Toxicology: While naphthalene derivatives are generally low in acute toxicity, chronic exposure to methylnaphthalenes may require further study (noted in broader toxicological profiles) .

Biological Activity

Overview

6-Methylnaphthalene-1-carboxylic acid (6-MN-1-COOH) is an aromatic compound with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol. It consists of a naphthalene ring with a methyl group at the sixth position and a carboxylic acid group at the first position. This unique structure contributes to its potential biological activities, which have been explored in various studies.

The presence of the carboxylic acid group allows 6-MN-1-COOH to participate in hydrogen bonding, enhancing its reactivity and biological interactions. The aromatic nature of the naphthalene ring permits electrophilic and nucleophilic substitution reactions, which can lead to diverse chemical behavior.

Toxicity Studies

Toxicological assessments have revealed that methylnaphthalenes, including 6-MN-1-COOH, can cause cellular necrosis in bronchiolar epithelial cells when administered in high doses. Studies on related compounds have shown that exposure can lead to significant respiratory epithelial damage, although chronic administration appears to have less oncogenic potential compared to naphthalene itself .

Case Studies and Research Findings

Case Study 1: Cytotoxicity in Animal Models

A study observed dose-dependent cytotoxicity of methylnaphthalene derivatives, including 6-MN-1-COOH, in mice. The research indicated that significant lung injury occurred following intraperitoneal administration, particularly affecting Clara cells in the bronchiolar epithelium .

Case Study 2: Structure-Activity Relationship

Research has suggested that the structural modifications of naphthalene derivatives can influence their biological activity. For instance, modifications to the methyl and carboxylic acid groups may enhance or reduce their antimicrobial properties.

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₁₂H₁₀O₂ | Moderate antibacterial | Potential for drug development |

| Naphthalene | C₁₀H₈ | Toxicity in respiratory cells | Known for higher toxicity and oncogenic potential |

| 2-Methylnaphthalene | C₁₁H₁₀ | Similar cytotoxic effects | Less toxic than naphthalene but still harmful |

The precise mechanism of action for 6-MN-1-COOH remains largely unexplored. However, its ability to interact with various molecular targets suggests it may affect multiple biological pathways. The carboxylic acid group may facilitate interactions with enzymes and receptors involved in metabolic processes.

Q & A

Q. Q1. What are the established methodologies for synthesizing 6-Methylnaphthalene-1-carboxylic acid, and how can purity be validated?

A common synthesis involves reacting this compound derivatives with polyphosphoric acid and hydroxylamine hydrochloride under controlled thermal conditions (80–160°C). Post-synthesis, purity validation typically employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and eliminate byproducts. For example, hydroxylamine hydrochloride acts as a catalyst in decarboxylation reactions, requiring precise stoichiometric ratios to avoid side reactions .

Q. Q2. How should researchers design toxicological studies to assess systemic effects of this compound in mammalian models?

Studies should follow standardized inclusion criteria (Table B-1) for routes of exposure (inhalation, oral, dermal) and systemic endpoints (hepatic, renal, respiratory effects). For oral exposure, dose-response curves in rodents should incorporate body weight monitoring, histopathology, and serum biomarkers (e.g., ALT/AST for hepatic toxicity). Randomization and allocation concealment are critical to minimize bias (Table C-7) .

Q. Q3. What analytical techniques are recommended for environmental monitoring of this compound in soil and water?

Gas chromatography-mass spectrometry (GC-MS) is preferred for detecting low concentrations in environmental matrices. Sample preparation should include solid-phase extraction (SPE) for water and Soxhlet extraction for soil. Detection limits must align with regulatory thresholds, and recovery rates should be reported to validate method accuracy .

Advanced Research Questions

Q. Q4. How can conflicting data on the compound’s genotoxicity be resolved across studies?

Contradictions often arise from variability in experimental models (e.g., bacterial vs. mammalian assays) or exposure durations. To reconcile discrepancies:

Conduct a systematic review using risk-of-bias criteria (Table C-6/C-7), prioritizing studies with high confidence (≥3/4 "yes" responses in bias questionnaires).

Perform dose-response meta-analyses to identify thresholds for genotoxic effects.

Validate findings using in vitro comet assays and in vivo micronucleus tests under standardized OECD guidelines .

Q. Q5. What computational models are suitable for predicting the environmental partitioning of this compound?

Use quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Molecular dynamics simulations can predict adsorption behavior in soil organic matter. Experimental validation via shake-flask assays for log Kow and OECD 301F tests for biodegradability is critical to refine model parameters .

Q. Q6. What mechanistic insights are needed to clarify its role in modulating transcription factors like NF-κB?

Advanced studies should integrate:

- RNA-seq or ChIP-seq to identify binding sites and downstream targets.

- Knockout models (e.g., CRISPR-Cas9 in cell lines) to assess NF-κB dependency.

- Dose-time experiments to distinguish pro-inflammatory vs. anti-inflammatory effects.

Contradictory findings may stem from cell-type-specific signaling contexts, necessitating multi-omics validation .

Methodological Challenges and Data Gaps

Q. Q7. How can researchers address the lack of human exposure data for this compound?

Prioritize biomonitoring in occupationally exposed populations (e.g., chemical manufacturing workers) using urinary metabolites (e.g., hydroxylated derivatives). Cross-sectional studies should pair exposure biomarkers (e.g., HPLC-MS) with health questionnaires to correlate systemic effects. Ethical approval and exposure quantification protocols must align with ATSDR guidelines .

Q8. What are the unresolved questions regarding its pharmacokinetics in non-rodent species?

Key gaps include:

- Tissue distribution profiles in avian or aquatic species for ecological risk assessments.

- Metabolite identification using high-resolution mass spectrometry (HRMS).

- Interspecies extrapolation via physiologically based pharmacokinetic (PBPK) modeling.

Studies should adhere to OECD 417 guidelines for toxicokinetics .

Tables for Critical Appraisal

Q. Table 1. Risk-of-Bias Criteria for Animal Studies (Adapted from Table C-7)

| Criterion | High Confidence | Low Confidence |

|---|---|---|

| Dose randomization | Yes | No/Unclear |

| Allocation concealment | Yes | No/Unclear |

| Outcome reporting | Complete | Selective |

Q. Table 2. Data Extraction Priorities (Adapted from Table C-2)

| Parameter | Example Metrics |

|---|---|

| Exposure duration | Acute (≤24h) vs. chronic (>90d) |

| Biomarkers | Serum creatinine (renal), CYP450 activity (hepatic) |

| Confounders | Co-exposure to PAHs, genetic polymorphisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.